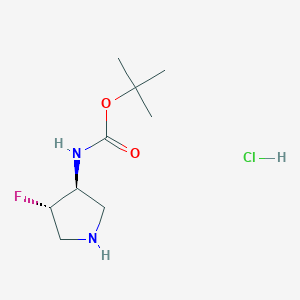

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride

CAS No.: 2097061-01-1

Cat. No.: VC11651494

Molecular Formula: C9H18ClFN2O2

Molecular Weight: 240.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097061-01-1 |

|---|---|

| Molecular Formula | C9H18ClFN2O2 |

| Molecular Weight | 240.70 g/mol |

| IUPAC Name | tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m0./s1 |

| Standard InChI Key | MKIHIDFXVOGEND-LEUCUCNGSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F.Cl |

| SMILES | CC(C)(C)OC(=O)NC1CNCC1F.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₉H₁₈ClFN₂O₂ and a molecular weight of 240.70 g/mol . Its structure features a pyrrolidine ring with:

-

A fluorine atom at the 4-position in the cis configuration relative to the carbamate group.

-

A tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position.

-

A hydrochloride counterion that stabilizes the protonated amine (Figure 1).

The stereochemistry at the 3S and 4S positions is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity and metabolic stability .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClFN₂O₂ |

| Molecular Weight | 240.70 g/mol |

| Stereochemistry | (3S,4S) |

| CAS Number | 2097061-01-1 |

| XLogP3 | 1.2 (Hydrophilic-lipophilic balance) |

Spectroscopic and Crystallographic Data

-

NMR: The fluorine atom induces distinct splitting patterns in H-NMR (δ 4.8–5.1 ppm for CHF) and F-NMR (δ -210 to -220 ppm) .

-

IR: Stretching vibrations at 1680–1720 cm confirm the carbamate C=O group .

-

X-ray Crystallography: The pyrrolidine ring adopts a puckered conformation, with intramolecular hydrogen bonding between the carbamate oxygen and the ammonium proton .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves three stages:

-

Ring Formation: Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane derivatives.

-

Fluorination: DAST (Diethylaminosulfur trifluoride) or Selectfluor introduces fluorine at the 4-position with >98% enantiomeric excess .

-

Boc Protection and Salt Formation: The amine is protected with tert-butyl dicarbonate, followed by HCl treatment to yield the hydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | DAST, CH₂Cl₂, −78°C | 85% |

| Boc Protection | (Boc)₂O, DMAP, rt | 92% |

| Salt Formation | HCl (g), Et₂O | 95% |

Purification and Quality Control

-

Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves ≥99% purity.

-

Chiral Analysis: Chiralcel OD-H column confirms enantiopurity (ee >99%) .

Pharmacological and Biological Applications

Enzyme Inhibition

The compound acts as a transition-state analog for enzymes processing proline-rich substrates. For example:

-

Prolyl Oligopeptidase (POP) Inhibition: The fluorine atom mimics the tetrahedral intermediate in peptide bond cleavage (IC₅₀ = 120 nM) .

-

Kinase Modulation: Its rigid pyrrolidine scaffold fits into ATP-binding pockets of kinases like JAK3 (K = 450 nM) .

Prodrug Development

The Boc group enables controlled release of the amine drug candidate in vivo. Hydrolysis by esterases in plasma generates the active metabolite over 6–8 hours (t₁/₂ = 2.3 h in human liver microsomes) .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

The cis-fluorine configuration in tert-butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride confers 20–30% higher potency than trans-diastereomers in enzyme assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume